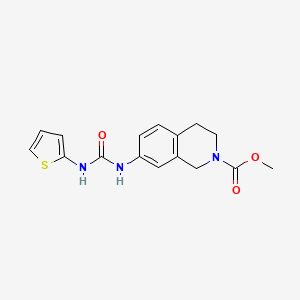

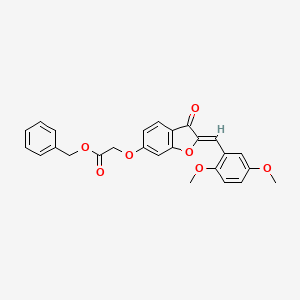

![molecular formula C11H10FLiN2O2 B2366910 Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197061-83-7](/img/structure/B2366910.png)

Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-benzo[d]imidazole is a type of organic compound that is part of the larger class of azoles. The structure of 1H-benzo[d]imidazole consists of a fusion of benzene and imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest in medicinal chemistry due to their wide range of biological activities . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

The molecular structure of 1H-benzo[d]imidazole consists of a benzene ring fused to an imidazole ring . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The chemical reactions of 1H-benzo[d]imidazole derivatives can vary widely depending on the specific substituents present on the benzene and imidazole rings .Physical and Chemical Properties Analysis

1H-benzo[d]imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Electrochemical Performance in Lithium-Ion Batteries

Lithium salts, including those with imidazolium functionalized imides, are crucial in the development of lithium-ion batteries (LIBs). A study by Ahmed et al. (2019) illustrates the synthesis of a specific lithium salt, lithium (fluorosulfonyl)((3-(1-methyl-1H-imidazol-3-ium-3-yl)propyl)sulfonyl)imide) bis(trifluorosulfonyl)imide (LiFSMIPTFSI), which shows promising electrochemical stability, good lithium ion conductivity, and improved specific capacity in LIBs (Ahmed et al., 2019).

Synthesis and Structural Applications

The work of Kiselyov and Strekowski (1994) explores the synthesis of fluoro heteroaromatic compounds through novel transformations, demonstrating the versatility of such compounds in creating diverse structures (Kiselyov & Strekowski, 1994).

Battery Electrolytes

Benzimidazole and imidazole lithium salts, including those with fluorinated components, are investigated for their potential in battery electrolytes. Scheers et al. (2010) discuss the importance of anion oxidation potential and lithium ion pair dissociation energy, highlighting their potential use in high voltage Li-ion battery applications (Scheers et al., 2010).

Selective Reactions in Organic Chemistry

Gohier et al. (2003) demonstrate the selectivity in reactions of organolithium reagents with unprotected 2-halobenzoic acids. This study reveals the intricacies and possibilities of such reactions in synthesizing various organic compounds (Gohier et al., 2003).

Imidazole Derivative Synthesis

The synthesis of imidazole derivatives, as reported by Albertshofer and Mani (2016), exemplifies the regioselective and direct functionalization of these compounds. Such methods enable the targeting of specific positions in the molecules, leading to a variety of fluorinated polysubstituted imidazoles (Albertshofer & Mani, 2016).

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, are key components to functional molecules used in a variety of everyday applications . They have been deployed in traditional applications in pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives have been known to interact with their targets in a variety of ways, depending on the specific functional groups present .

Biochemical Pathways

Imidazole derivatives have been known to influence a wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications, functional materials, and catalysis .

Result of Action

Imidazole derivatives have been known to exhibit a broad range of chemical and biological properties .

Future Directions

The future directions of research into 1H-benzo[d]imidazole derivatives are likely to continue to focus on the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Properties

IUPAC Name |

lithium;7-fluoro-1-propan-2-ylbenzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2.Li/c1-6(2)14-9-7(12)4-3-5-8(9)13-10(14)11(15)16;/h3-6H,1-2H3,(H,15,16);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOVJAKOYQILJA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)N1C2=C(C=CC=C2F)N=C1C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FLiN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid](/img/structure/B2366828.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2366834.png)

![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one](/img/structure/B2366838.png)

![2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2366844.png)

![[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2366846.png)

![2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2366847.png)